1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one
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Overview
Description
1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one is a complex organic compound that features a piperidine ring, a quinoline moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature.
Quinoline Moiety Introduction: The quinoline moiety can be introduced via Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the piperidine, quinoline, and oxadiazole intermediates under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the quinoline and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted quinoline/oxadiazole compounds.
Scientific Research Applications
1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, while the oxadiazole ring may participate in hydrogen bonding or other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one vs. 1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one: The thiadiazole analog has a sulfur atom replacing one of the nitrogen atoms in the oxadiazole ring, which may affect its reactivity and biological activity.
This compound vs. 1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)ethan-1-one: The thioether analog has a sulfur atom replacing the oxygen atom in the ether linkage, which may influence its solubility and stability.
Uniqueness
This compound is unique due to its combination of a piperidine ring, a quinoline moiety, and an oxadiazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-14-6-3-7-15(2)25(14)19(26)13-29-21-24-23-18(28-21)12-27-17-10-4-8-16-9-5-11-22-20(16)17/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSRCRJHPJHWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CSC2=NN=C(O2)COC3=CC=CC4=C3N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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